molecular formula C23H22N4O3 B2628385 N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide CAS No. 1260910-07-3

N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide

Cat. No.: B2628385
CAS No.: 1260910-07-3
M. Wt: 402.454
InChI Key: LOPZGMAHIJSRHX-UHFFFAOYSA-N
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Description

N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a structurally complex acetamide derivative featuring a 1,2,4-oxadiazole-pyrrole hybrid core. This compound integrates an ethoxyphenyl moiety at the acetamide nitrogen and a 4-methylphenyl-substituted oxadiazole ring, which collectively influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

N-(4-ethoxyphenyl)-2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O3/c1-3-29-19-12-10-18(11-13-19)24-21(28)15-27-14-4-5-20(27)23-25-22(26-30-23)17-8-6-16(2)7-9-17/h4-14H,3,15H2,1-2H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOPZGMAHIJSRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting an appropriate nitrile with hydrazine hydrate under acidic conditions to form the 1,2,4-oxadiazole core.

    Pyrrole formation: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or an amine.

    Coupling reactions: The final step involves coupling the 1,2,4-oxadiazole and pyrrole intermediates with the ethoxyphenyl acetamide moiety using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy and methylphenyl groups.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to other heterocyclic structures.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the oxadiazole moiety.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or Friedel-Crafts acylation using acyl chlorides in the presence of aluminum chloride (AlCl3).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of reduced heterocycles.

    Substitution: Formation of halogenated or acylated derivatives.

Scientific Research Applications

Antitumor Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrrole moieties exhibit significant antitumor activity. N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide has been evaluated for its cytotoxic effects on various cancer cell lines, including colon carcinoma (HCT116). The compound showed promising results in inhibiting cell proliferation and inducing apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties against a range of bacterial and fungal strains. Preliminary findings suggest that it exhibits moderate to high activity against certain pathogens, indicating its potential as a lead compound for the development of new antimicrobial agents .

Neuroprotective Effects

Research into neuroprotective properties has revealed that derivatives similar to this compound may have beneficial effects in models of neurodegenerative diseases. The modulation of nicotinic acetylcholine receptors has been implicated in these protective effects, suggesting potential applications in treating conditions like Alzheimer's disease .

Case Studies and Research Findings

Several case studies highlight the versatility and potential applications of this compound:

StudyObjectiveFindings
Abdelrehim et al. (2020)Synthesis and Screening of Oxadiazole DerivativesIdentified significant anticancer activity against HCT116 cell line .
Research on Antimicrobial ActivityEvaluation against bacterial strainsDemonstrated moderate to high antimicrobial activity .
Neuroprotective StudiesEffects on neurodegeneration modelsShowed potential protective effects via modulation of neurotransmitter receptors .

Mechanism of Action

The mechanism of action of N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide involves its interaction with molecular targets such as enzymes or receptors. The oxadiazole and pyrrole rings can engage in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. The compound may modulate signaling pathways by inhibiting or activating specific proteins, leading to its observed biological effects.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison with Analogs

Compound Name Core Structure Key Substituents Notable Properties/Activities
Target Compound 1,2,4-Oxadiazole-pyrrole 4-Ethoxyphenyl, 4-methylphenyl Hypothesized anticancer activity
N-{4-[4-(4-Fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide Imidazole-pyridine 4-Fluorophenyl, methylsulfinyl Anti-inflammatory, COX-2 inhibition
2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Triazole 4-Chlorophenyl, methylphenyl Antimicrobial activity
N-hydroxyacetamide derivatives Oxazol-triazole Hydroxyacetamide, substituted phenyl Antiproliferative activity (IC₅₀: 2–10 µM)

Pharmacological Activity

While direct data for the target compound are unavailable, structurally related hydroxyacetamide derivatives (e.g., 2-[(3-substituted phenyl-4-{(4-(substituted phenyl) ethylidine-2-Phenyl-1,3-Imidazol-5-One}sulfanyl]-N-hydroxyacetamide ) exhibit antiproliferative activity against cancer cell lines (IC₅₀: 2–10 µM), suggesting the oxadiazole-pyrrole core may similarly target kinase pathways . In contrast, imidazole-based analogs (e.g., N-{4-[4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl]-2-pyridyl}acetamide ) show COX-2 selectivity, highlighting how core heterocycles dictate target specificity .

Physicochemical Properties

  • Stability : Oxadiazole rings resist hydrolysis better than triazoles, as seen in analogs like N-R-2-(5-(5-methyl-1H-pyrazole-3-yl)-4-phenyl-4H-1,2,4-triazole-3-ylthio)acetamides , which degrade under acidic conditions.

Biological Activity

N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula : C₂₁H₂₃N₃O₂
  • Molecular Weight : 351.43 g/mol

The structural features of the compound include:

  • An ethoxy group attached to a phenyl ring.
  • A pyrrole ring linked to an oxadiazole moiety, which is known for its biological activities.

Anticancer Activity

Research indicates that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance, compounds related to the oxadiazole structure have shown cytotoxic activity against various cancer cell lines. A study demonstrated that certain oxadiazole derivatives had IC50 values ranging from 10 to 100 µM against human colon adenocarcinoma (HT-29) and other cancer cell lines, highlighting their potential as anticancer agents .

Antimicrobial Activity

This compound has also been evaluated for its antibacterial and antifungal activities. The compound exhibited moderate antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values reported between 50 to 100 µg/mL . Additionally, it showed antifungal activity against Candida albicans.

Anti-inflammatory Activity

The compound’s potential as an anti-inflammatory agent has been explored through its inhibition of cyclooxygenase enzymes (COX). In vitro studies indicated that similar oxadiazole derivatives could inhibit COX-II with IC50 values around 0.52 μM, suggesting promising anti-inflammatory properties . This activity is critical for developing treatments for conditions like arthritis and cardiovascular diseases.

The biological activities of this compound are thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in cancer proliferation and inflammation.
  • Interaction with Cellular Receptors : Potential interaction with receptors such as protein tyrosine phosphatase (PTP) and chemokine receptors has been suggested, impacting signaling pathways related to cancer progression and immune responses .

Data Summary Table

Biological ActivityTest Organism/Cell LineIC50/MIC ValueReference
AnticancerHT-29 (Colon Cancer)10 - 100 µM
AntibacterialStaphylococcus aureus50 - 100 µg/mL
AntifungalCandida albicansNot specified
Anti-inflammatoryCOX-II Inhibition0.52 μM

Case Studies

A notable case study involved the synthesis and evaluation of various oxadiazole derivatives where this compound was highlighted for its superior activity compared to other synthesized compounds. This study emphasized the importance of structural modifications in enhancing biological efficacy .

Q & A

Q. What synthetic methodologies are commonly employed for synthesizing N-(4-ethoxyphenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide and its analogs?

A typical synthesis involves refluxing equimolar concentrations of precursor oxadiazole and pyrrole derivatives in the presence of pyridine and Zeolite (Y-H) as catalysts at 150°C for 5 hours. Post-reaction, the product is isolated via filtration and recrystallized from ethanol . Alternative routes may employ microwave-assisted synthesis to reduce reaction times or solvent-free conditions to improve green chemistry metrics.

Q. How can researchers characterize the structural integrity of this compound?

Key techniques include:

  • High-Resolution Mass Spectrometry (HRMS) to confirm molecular weight (C₃₀H₂₈N₄O₃, exact mass 508.47 g/mol).
  • NMR Spectroscopy : ¹H and ¹³C NMR to verify substituent positions (e.g., ethoxyphenyl protons at δ 1.3–1.5 ppm for CH₃ and δ 4.0–4.2 ppm for OCH₂).
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry, as demonstrated in analogous oxadiazole-containing structures .

Q. What solubility and formulation challenges are associated with this compound?

The compound’s low aqueous solubility (predicted logP ~4.2) necessitates formulation strategies such as:

  • Use of co-solvents (e.g., DMSO for in vitro assays).
  • Micellar encapsulation using poloxamers or cyclodextrins.
  • Salt formation with hydrophilic counterions (e.g., HCl salts). Stability studies under varying pH and temperature conditions are critical .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the biological activity of this compound?

SAR strategies include:

  • Oxadiazole Ring Modifications : Substituting the 4-methylphenyl group with electron-withdrawing groups (e.g., fluorine) to enhance binding affinity, as seen in FLAP inhibitors where IC₅₀ values improved to <10 nM .
  • Pyrrole Acetamide Tailoring : Introducing polar groups (e.g., hydroxyl or amine) to improve solubility without compromising target engagement.
  • In Silico Docking : Use tools like AutoDock to predict interactions with biological targets (e.g., enzymes or receptors).

Q. What computational approaches are recommended for predicting metabolic stability?

  • Molecular Dynamics Simulations : To assess cytochrome P450 (CYP) binding and predict metabolic hotspots.
  • ADMET Predictors : Tools like Schrödinger’s QikProp to estimate clearance rates and plasma protein binding.
  • QSAR Models : Leverage datasets from PubChem to correlate structural descriptors (e.g., topological polar surface area) with in vivo pharmacokinetics .

Q. How should researchers resolve contradictions between in vitro potency and in vivo efficacy data?

  • Dose-Exposure Correlation : Conduct murine ex vivo whole-blood assays to validate target engagement at physiologically relevant concentrations .
  • Metabolite Profiling : Use LC-MS/MS to identify active or inhibitory metabolites that may explain discrepancies.
  • Tissue Distribution Studies : Radiolabeled compound tracking to assess bioavailability in target organs.

Q. What protocols are recommended for in vitro testing against cancer cell lines?

  • Cell Viability Assays : Use MTT or CellTiter-Glo® in panels (e.g., NCI-60) with IC₅₀ determination.
  • Mechanistic Studies : Flow cytometry for apoptosis (Annexin V/PI staining) and cell cycle arrest (propidium iodide).
  • Combination Screens : Test synergy with standard chemotherapeutics (e.g., cisplatin) using Chou-Talalay analysis.

Q. Are there alternative synthetic routes to improve yield or scalability?

  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining >80% yield.
  • Solid-Phase Synthesis : For parallel synthesis of analogs using resin-bound intermediates.
  • Catalyst Optimization : Replace Zeolite (Y-H) with recyclable catalysts (e.g., Fe₃O₄ nanoparticles) to enhance sustainability .

Q. How can researchers assess compound stability under physiological conditions?

  • Forced Degradation Studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C.
  • Plasma Stability Assays : Incubate with human or rodent plasma and quantify degradation via HPLC.
  • Lyophilization Trials : Test stability in lyophilized form over 6–12 months at 4°C and 25°C.

Q. What pharmacokinetic parameters should be prioritized during preclinical development?

  • Oral Bioavailability : Assessed through rat PK studies (Cmax, AUC₀–24h).
  • Half-Life (t₁/₂) : Aim for >4 hours to support QD/BID dosing.
  • CNS Penetration : Measure brain-to-plasma ratio using LC-MS/MS in rodent models.
  • CYP Inhibition : Screen against CYP3A4/2D6 to mitigate drug-drug interaction risks .

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